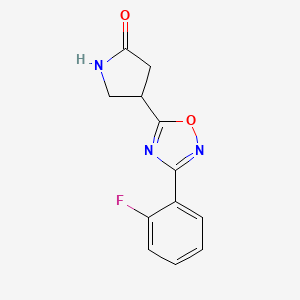
3-(1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile kann über verschiedene Synthesewege erfolgen. Ein gängiges Verfahren beinhaltet die Reaktion von 2,5-Dimethylpyrrol mit 2-Methoxyethylbromid in Gegenwart einer Base wie Kaliumcarbonat. Das resultierende Zwischenprodukt wird dann unter sauren Bedingungen mit Malonsäuredinitril umgesetzt, um das Endprodukt zu erhalten .
Vorbereitungsmethoden
Die industrielle Produktion dieser Verbindung erfolgt typischerweise in großtechnischen Reaktionen unter Verwendung ähnlicher Synthesewege, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Der Einsatz von kontinuierlichen Fließreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .
Chemische Reaktionsanalyse
Reaktionstypen
3-(1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung der entsprechenden Carbonsäuren führt.
Reduktion: Reduktionsreaktionen mit Wasserstoffgas und einem Palladiumkatalysator können die Nitrilgruppe in ein Amin umwandeln.
Substitution: Die Methoxyethylgruppe kann mit anderen funktionellen Gruppen unter Verwendung nukleophiler Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurer Umgebung.
Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoffkatalysator.
Substitution: Natriumhydrid in Dimethylformamid (DMF) als Lösungsmittel.
Hauptprodukte, die gebildet werden
Oxidation: Carbonsäuren.
Reduktion: Amine.
Substitution: Verschiedene substituierte Derivate, abhängig von dem verwendeten Nukleophil.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.
Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als bioaktive Verbindung in der Wirkstoffforschung.
Medizin: Auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende und krebshemmende Wirkungen.
Industrie: Wird bei der Entwicklung von fortschrittlichen Materialien und Polymeren eingesetzt.
Wirkmechanismus
Der Wirkungsmechanismus von 3-(1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme und Rezeptoren binden, deren Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen. Beispielsweise kann es bestimmte Enzyme hemmen, die an entzündungsfördernden Signalwegen beteiligt sind, wodurch entzündungshemmende Wirkungen erzielt werden .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-(2-Methoxyethyl)-3,3-dialkyl-3,4-dihydroisochinoline: Diese Verbindungen teilen die Methoxyethylgruppe und zeigen eine ähnliche Reaktivität.
(S)-Metoprolol: Enthält eine Methoxyethylgruppe und wird in der Medizin als β-Blocker eingesetzt.
Einzigartigkeit
3-(1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile ist aufgrund seiner Kombination aus einem Pyrrolring mit einer Nitrilgruppe und einem Methoxyethylsubstituenten einzigartig. Diese einzigartige Struktur verleiht ihm ausgeprägte chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht .
Eigenschaften
Molekularformel |
C12H16N2O2 |
|---|---|
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C12H16N2O2/c1-9-8-11(12(15)4-5-13)10(2)14(9)6-7-16-3/h8H,4,6-7H2,1-3H3 |
InChI-Schlüssel |
VCVIYEBBYDRMEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N1CCOC)C)C(=O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Difluoromethoxy)-4-methylbenzo[d]oxazole](/img/structure/B11789684.png)

![Methyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789692.png)


![2-Bromo-5-(3-chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11789695.png)


![6-Bromo-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11789713.png)

![2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-C]pyridine](/img/structure/B11789715.png)


![8-(4-methylcyclohexyl)-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-amine](/img/structure/B11789749.png)
